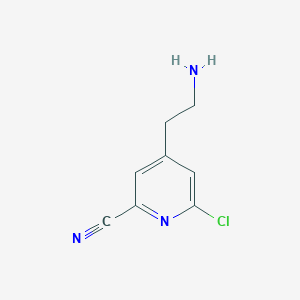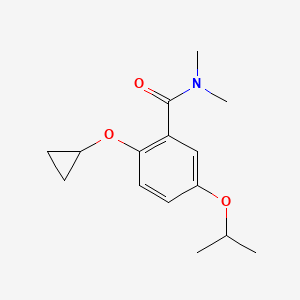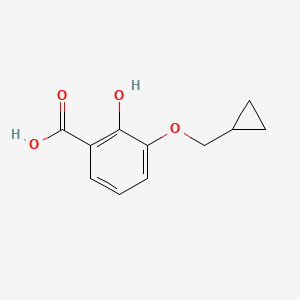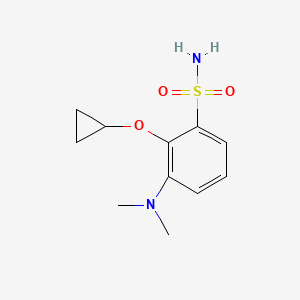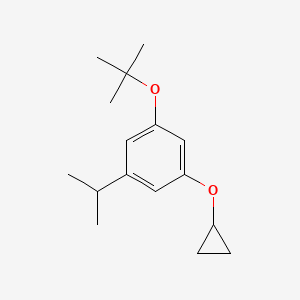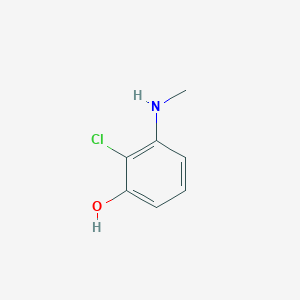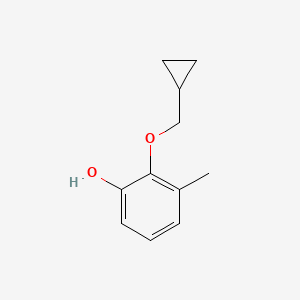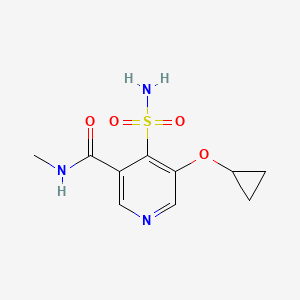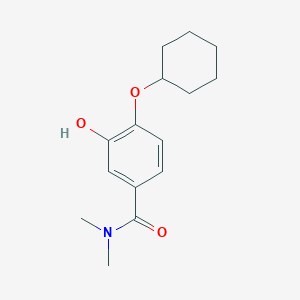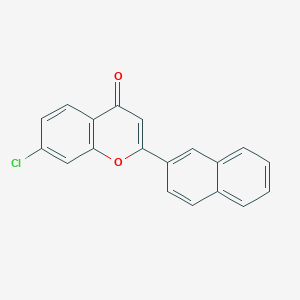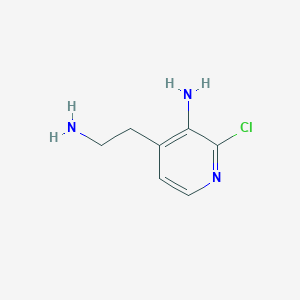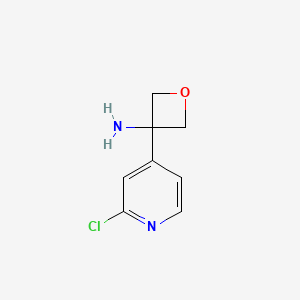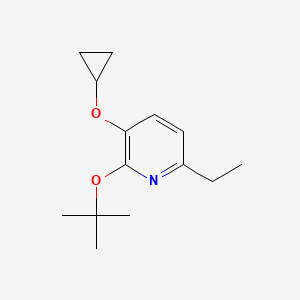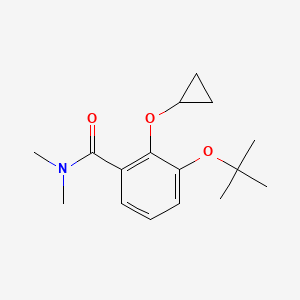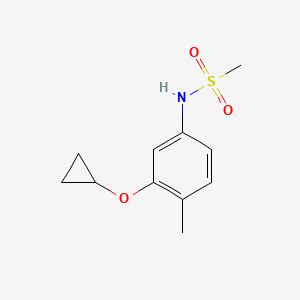
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or receptors, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-methylphenyl)methanesulfonamide
- N-(3-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-4-9(12-16(2,13)14)7-11(8)15-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3 |
Clé InChI |
LSWYECUERPGESI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


